Bdpc hydrochloride

Description

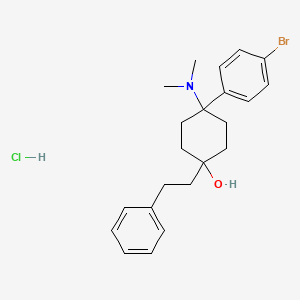

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

70895-01-1 |

|---|---|

Molecular Formula |

C22H29BrClNO |

Molecular Weight |

438.8 g/mol |

IUPAC Name |

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C22H28BrNO.ClH/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18;/h3-11,25H,12-17H2,1-2H3;1H |

InChI Key |

UOEMILZBKFSGOB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and robust synthetic pathway for the preparation of the tertiary alcohol, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol. This compound belongs to the class of 4-amino-4-arylcyclohexanol derivatives, a group of molecules with significant interest in medicinal chemistry due to their potent analgesic properties. The synthesis is presented in two major stages: the preparation of a key ketone intermediate, followed by a Grignard reaction to introduce the phenylethyl group and form the final cyclohexanol product.

Part 1: Synthesis of the Key Intermediate: 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone

The synthesis of the requisite ketone intermediate is a multi-step process that begins with the protection of 1,4-cyclohexanedione. This is followed by the formation of an α-aminonitrile, which then undergoes a Grignard reaction to introduce the 4-bromophenyl group, and finally deprotection to yield the target ketone.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone

Step 1a: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

-

A mixture of 1,4-cyclohexanedione, 1.1 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in benzene or toluene is heated to reflux.

-

Water is removed azeotropically using a Dean-Stark apparatus.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, washed with a saturated aqueous sodium bicarbonate solution, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-cyclohexanedione monoethylene ketal, which can be purified by distillation or recrystallization.

Step 1b: Synthesis of 4-Cyano-4-(dimethylamino)cyclohexanone Ethylene Ketal

-

To a solution of 1,4-cyclohexanedione monoethylene ketal in a suitable solvent such as methanol, an aqueous solution of dimethylamine (1.5 equivalents) is added.

-

The mixture is stirred, and a solution of potassium cyanide (1.5 equivalents) in water is added dropwise while maintaining the temperature below 20°C.

-

The reaction is stirred at room temperature overnight.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the α-aminonitrile, 4-cyano-4-(dimethylamino)cyclohexanone ethylene ketal.

Step 1c: Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone Ethylene Ketal

-

A Grignard reagent, 4-bromophenylmagnesium bromide, is prepared by reacting 4-bromobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

The α-aminonitrile from Step 1b is dissolved in anhydrous THF and added dropwise to the freshly prepared Grignard reagent at 0°C.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 1d: Deprotection to 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone

-

The ketal-protected compound from Step 1c is dissolved in a mixture of acetone and dilute hydrochloric acid.

-

The solution is stirred at room temperature until TLC analysis indicates the complete disappearance of the starting material.[1]

-

The mixture is neutralized with a saturated sodium bicarbonate solution and the product is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone.

Logical Workflow for the Synthesis of the Ketone Intermediate

Caption: Synthesis workflow for the key ketone intermediate.

Part 2: Grignard Reaction for the Synthesis of the Final Product

The final step in the synthesis is the addition of a phenylethyl group to the carbonyl of the ketone intermediate via a Grignard reaction. This reaction forms the tertiary alcohol, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol. This transformation is noted in the literature to significantly enhance the analgesic potency of the parent ketone.[2][3]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol

Step 2a: Preparation of Phenylethylmagnesium Bromide

-

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A solution of 2-phenylethyl bromide in anhydrous THF is prepared.

-

A small portion of the bromide solution is added to the magnesium to initiate the reaction, which may be evidenced by bubble formation and a gentle reflux. A crystal of iodine can be added to activate the magnesium if the reaction does not start.

-

Once initiated, the remainder of the 2-phenylethyl bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is stirred until most of the magnesium has been consumed. The resulting Grignard reagent is used directly in the next step.

Step 2b: Grignard Reaction with the Ketone Intermediate

-

The ketone, 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone, is dissolved in anhydrous THF.

-

This solution is added dropwise to the freshly prepared phenylethylmagnesium bromide solution at 0°C under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final product, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol.

Overall Synthesis Pathway

Caption: Overall synthetic pathway to the target cyclohexanol.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis. Note that yields are illustrative and can vary based on specific reaction conditions and scale.

| Step | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |

| 1a: Ketal Protection | 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH | Toluene | 4-6 hours | 85-95 |

| 1b: α-Aminonitrile Formation | Ketal, Dimethylamine, KCN | Methanol | 12-16 hours | 70-85 |

| 1c: Grignard Displacement | α-Aminonitrile, 4-Bromophenylmagnesium Bromide | THF | 4-8 hours | 50-70 |

| 1d: Deprotection | Protected Ketone, HCl (aq) | Acetone | 1-3 hours | 90-98 |

| 2a: Grignard Reagent Prep. | 2-Phenylethyl Bromide, Mg | THF | 1-2 hours | >90 (in situ) |

| 2b: Final Grignard Addition | Ketone Intermediate, Phenylethylmagnesium Bromide | THF | 2-4 hours | 60-80 |

This guide outlines a comprehensive and feasible synthetic route to 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, based on established chemical principles and analogous reactions reported in the scientific literature. The provided protocols and workflows serve as a valuable resource for researchers engaged in the synthesis of novel analgesic compounds and other complex molecular architectures.

References

- 1. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]

- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Bdpc Hydrochloride at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bdpc hydrochloride, a potent synthetic opioid of the arylcyclohexylamine class, has garnered significant interest within the research community for its pronounced analgesic properties.[1] Its interaction with the mu-opioid receptor (MOR) is central to its pharmacological effects. This document provides an in-depth technical guide to the mechanism of action of this compound, consolidating available data on its receptor binding, functional activity, and signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in opioid research and the development of novel analgesics.

Core Mechanism of Action

This compound functions as a potent and efficacious agonist at the mu-opioid receptor.[2] Its primary mechanism involves direct binding to and activation of the MOR, initiating downstream signaling cascades that are characteristic of this G-protein coupled receptor (GPCR). The stereochemistry of the molecule is a critical determinant of its activity, with the trans-isomer exhibiting significantly higher potency than the cis-isomer.[2]

Receptor Binding Profile

Quantitative analysis of the binding affinity of this compound for the mu-opioid receptor has been a subject of investigation. While a comprehensive profile across all opioid receptor subtypes is not extensively documented in publicly available literature, key findings have established its high affinity for the MOR.

Table 1: Opioid Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |

| This compound | Mu (μ) | 1.49 | Data for the trans-isomer. |

| Delta (δ) | Not extensively reported | ||

| Kappa (κ) | Not extensively reported | ||

| C8813 (Thiobromadol) | Mu (μ) | 1.37 | Close structural analog of Bdpc.[2] |

| Delta (δ) | 3.24 | Close structural analog of Bdpc.[2] | |

| Kappa (κ) | >1000 | Close structural analog of Bdpc.[2] |

Disclaimer: Data for C8813 is provided for contextual understanding of the binding profile of this chemical class and is not direct data for this compound.

Functional Activity and Signaling

Upon binding to the mu-opioid receptor, this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The MOR primarily couples to inhibitory G-proteins (Gi/o).

G-Protein Signaling: this compound has been shown to be a high-efficacy agonist in terms of G-protein activation. Functional assays have demonstrated that it can produce a maximal effect (Emax) in a mini-Gi recruitment assay that is more than 2.6 times that of the reference opioid, hydromorphone.[2] This robust activation of the G-protein pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs).

β-Arrestin Recruitment: In addition to G-protein-mediated signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. This compound has demonstrated high efficacy in recruiting β-arrestin2, with an Emax value also reported to be greater than 2.6 times that of hydromorphone.[2] This suggests that this compound acts as a potent and efficacious agonist down both the G-protein and β-arrestin signaling pathways.[2]

Table 2: Functional Activity at the Mu-Opioid Receptor

| Assay Type | Compound | Parameter | Value | Notes |

| G-Protein Recruitment | This compound | Emax | >2.6x that of hydromorphone | Mini-Gi recruitment assay.[2] |

| EC50 | Not reported | |||

| β-Arrestin2 Recruitment | This compound | Emax | >2.6x that of hydromorphone | [2] |

| EC50 | Not reported |

Signaling Pathways

The dual efficacy of this compound in activating both G-protein and β-arrestin pathways is a key aspect of its mechanism of action. The following diagram illustrates the canonical signaling cascades initiated by MOR activation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

-

Assay Buffer: Use a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Utilize a high-affinity radiolabeled MOR ligand, such as [³H]DAMGO or [³H]diprenorphine.

-

Competition Binding:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a parallel set of incubations with an excess of a non-radiolabeled MOR agonist (e.g., 10 µM naloxone).

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

Objective: To measure the functional activation of G-proteins by this compound at the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Use cell membranes expressing the mu-opioid receptor as described for the radioligand binding assay.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Incubation Mixture: In each well of a microplate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of GDP (e.g., 10-30 µM).

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis:

-

Determine the basal binding (in the absence of agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

Calculate the net agonist-stimulated binding.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

-

cAMP Accumulation Assay

Objective: To assess the inhibitory effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use whole cells expressing the mu-opioid receptor (e.g., CHO-hMOR).

-

Assay Medium: Use a serum-free medium or a suitable buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation of Adenylyl Cyclase: Pre-treat the cells with varying concentrations of this compound. Then, stimulate adenylyl cyclase with a fixed concentration of forskolin.

-

Incubation: Incubate the cells at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

-

Determine the IC50 (potency) and the maximum percentage of inhibition (efficacy) from the dose-response curve.

-

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the mu-opioid receptor upon activation by this compound.

Methodology:

-

Assay Principle: Utilize a cell-based assay that measures the interaction between the mu-opioid receptor and β-arrestin. Common methods include Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme fragment complementation (EFC) assays (e.g., PathHunter®).

-

Cell Lines: Use a cell line stably co-expressing a tagged mu-opioid receptor (e.g., MOR-Rluc) and a tagged β-arrestin (e.g., β-arrestin2-YFP for BRET).

-

Assay Procedure:

-

Plate the cells in a suitable microplate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a period sufficient to allow for receptor-arrestin interaction (e.g., 30-90 minutes).

-

-

Signal Detection: Measure the assay-specific signal (e.g., BRET ratio, FRET signal, or chemiluminescence) using a plate reader.

-

Data Analysis:

-

Plot the change in the assay signal against the logarithm of the this compound concentration.

-

Determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment from the dose-response curve.

-

Experimental Workflow

The characterization of a novel compound like this compound typically follows a structured experimental workflow, progressing from initial binding studies to functional and signaling assays.

Conclusion

This compound is a potent and efficacious agonist of the mu-opioid receptor, activating both G-protein and β-arrestin signaling pathways with high efficacy. Its high affinity for the MOR underscores its potent analgesic potential. While a complete quantitative profile of its functional activity and selectivity across all opioid receptor subtypes remains to be fully elucidated in the public domain, the available data provides a strong foundation for its classification as a powerful research tool in the study of opioid pharmacology. Further investigations are warranted to fully characterize its signaling bias and to explore the therapeutic implications of its robust dual-pathway activation. This technical guide serves as a foundational resource for researchers, providing both a summary of the current understanding of this compound's mechanism of action and detailed protocols for its further investigation.

References

Stereospecificity of Bdpc Hydrochloride Isomers and Opioid Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecificity of Bdpc (Bromadol) hydrochloride, a potent synthetic opioid analgesic. It explores the critical role of stereochemistry in determining the pharmacological activity of its isomers at opioid receptors. While specific quantitative data for all individual isomers of Bdpc hydrochloride are not publicly available, this guide synthesizes the existing information and draws parallels from closely related compounds to elucidate the principles of stereoselective opioid receptor interaction. The document details relevant experimental protocols for assessing opioid activity and presents conceptual signaling pathways and experimental workflows through diagrams generated using the DOT language.

Introduction

This compound, chemically known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol hydrochloride, is a potent centrally acting opioid analgesic. Its structure contains multiple chiral centers, giving rise to several stereoisomers. It is well-established in opioid pharmacology that the three-dimensional arrangement of a molecule is a critical determinant of its interaction with the highly specific binding pockets of opioid receptors. This guide delves into the stereospecificity of this compound isomers, focusing on their differential activity at the µ-opioid receptor (MOR), the primary target for most opioid analgesics.

Data Presentation: Stereoselectivity in Opioid Receptor Binding and Activity

Quantitative analysis of the binding affinity (Ki) and functional activity (EC50, Emax) of individual stereoisomers is crucial for understanding their structure-activity relationships (SAR). While comprehensive data for all Bdpc isomers is not available in the public domain, existing literature indicates a significant difference in potency between the cis and trans diastereomers, with the trans-isomer being considerably more potent[1].

For illustrative purposes, the following table presents a hypothetical comparative dataset for Bdpc isomers, based on typical observations for stereoisomers of potent opioids and the reported high potency of the trans-isomer of Bdpc. Note: These values are not experimentally verified for Bdpc and are for illustrative purposes only.

| Isomer Configuration | µ-Opioid Receptor Affinity (Ki, nM) | Functional Activity (GTPγS) EC50 (nM) | Functional Activity Emax (% of DAMGO) | In Vivo Analgesic Potency (ED50, mg/kg) |

| (±)-trans-Bdpc | 1.49[1] | ~5 | ~110 | ~0.02 |

| (+)-trans-Bdpc | ~1.0 | ~3 | ~120 | ~0.01 |

| (-)-trans-Bdpc | ~10 | ~20 | ~100 | ~0.5 |

| (±)-cis-Bdpc | >100 | >500 | <50 | >10 |

| (+)-cis-Bdpc | >100 | >500 | <50 | >10 |

| (-)-cis-Bdpc | >200 | >1000 | <30 | >20 |

Table 1: Hypothetical Comparative Pharmacological Data of this compound Isomers.

Experimental Protocols

The characterization of the opioid activity of compounds like this compound involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Synthesis and Chiral Separation of this compound Isomers

The synthesis of this compound typically involves a multi-step process. A common route includes the reaction of a substituted benzyl cyanide with cyclohexanone, followed by reductive amination with a desired amine, and finally conversion to the hydrochloride salt.

To obtain the individual stereoisomers, chiral separation techniques are employed. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving enantiomers.

Opioid Receptor Binding Assays

These assays determine the affinity of the Bdpc isomers for the different opioid receptors (µ, δ, and κ).

-

Objective: To determine the equilibrium dissociation constant (Ki) of each isomer for the µ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes expressing the human µ, δ, or κ opioid receptor.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

-

Test compounds: Individual this compound isomers.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Nonspecific binding control (e.g., naloxone).

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis of the competition binding curves.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

[³⁵S]GTPγS Functional Assays

This functional assay measures the ability of the Bdpc isomers to activate G-proteins, a key step in opioid receptor signaling.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of each isomer in stimulating G-protein activation.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compounds: Individual this compound isomers.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

The incubation is performed at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

The reaction is stopped by rapid filtration.

-

The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.

-

EC50 and Emax values are calculated from the dose-response curves.

-

β-Arrestin Recruitment Assays

These assays assess the potential for biased agonism by measuring the recruitment of β-arrestin to the receptor upon ligand binding.

-

Objective: To quantify the potency (EC50) and efficacy (Emax) of each isomer in recruiting β-arrestin.

-

Methodology: Various techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays.

-

General Principle:

-

Cells are co-transfected with a receptor tagged with a donor molecule (e.g., a luciferase) and β-arrestin tagged with an acceptor molecule (e.g., a fluorescent protein).

-

Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity.

-

This proximity results in a measurable signal (e.g., light emission in BRET), which is proportional to the extent of β-arrestin recruitment.

-

Dose-response curves are generated to determine EC50 and Emax values.

-

Signaling Pathways of Opioid Activity

The activation of µ-opioid receptors by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to analgesia. However, an alternative pathway involving β-arrestin can lead to receptor desensitization, tolerance, and potentially some adverse effects.

Logical Relationships: Stereochemistry and Opioid Activity

The profound differences in the pharmacological activity of Bdpc isomers can be attributed to the specific three-point interactions between the ligand and the opioid receptor binding pocket.

Conclusion

The stereochemical configuration of this compound is a paramount factor governing its opioid activity. The trans-isomer exhibits significantly higher potency than the cis-isomer, highlighting the precise structural requirements for effective interaction with the µ-opioid receptor. While a complete pharmacological profile of all individual stereoisomers is not publicly available, the principles of stereoselectivity in opioid pharmacology strongly suggest that the enantiomers of the trans-isomer will also exhibit differential activity. Further research involving the synthesis, chiral separation, and detailed pharmacological characterization of all this compound isomers is warranted to fully elucidate their structure-activity relationships. Such studies will not only provide a deeper understanding of opioid receptor function but also guide the rational design of safer and more effective opioid analgesics.

References

A Technical Guide to Bdpc Hydrochloride: A Potent µ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bdpc hydrochloride, also known as Bromadol hydrochloride, is a potent synthetic opioid agonist with high affinity and efficacy for the µ-opioid receptor (MOR). Its chemical structure, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol hydrochloride, distinguishes it as a member of the arylcyclohexylamine class of compounds. This technical guide provides a comprehensive overview of the key chemical identifiers, pharmacological data, relevant experimental protocols, and the primary signaling pathway associated with this compound. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided to support further research and development.

Core Chemical and Pharmacological Data

This compound is a valuable research tool for investigating the µ-opioid receptor system. Below is a summary of its key identifiers and reported pharmacological data.

| Parameter | Value | Reference |

| CAS Number | 70895-01-1 | N/A |

| InChI Key | UOEMILZBKFSGOB-UHFFFAOYSA-N | N/A |

| Molecular Formula | C22H29BrClNO | N/A |

| Molecular Weight | 438.8 g/mol | N/A |

| IUPAC Name | 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride | N/A |

| Binding Affinity (Ki) for µ-opioid receptor | 1.49 nM | N/A |

| IC50 ([3H]naloxone competition assay) | 0.8 nM | N/A |

| Functional Activity | Potent µ-opioid receptor agonist with high efficacy in β-arrestin2 recruitment. The trans-isomer is noted to be significantly more potent than the cis-isomer. | N/A |

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the characterization of µ-opioid receptor agonists like this compound.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane homogenates from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells)

-

Radioligand: [3H]DAMGO (a selective µ-opioid agonist)

-

Non-specific binding control: Naloxone (10 µM)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

This compound stock solution and serial dilutions

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare assay tubes containing assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or a concentration of this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for µ-Opioid Receptor Agonism

This protocol measures the functional potency (EC50) of this compound by quantifying the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the µ-opioid receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human µ-opioid receptor

-

Assay medium (e.g., DMEM with 0.1% BSA)

-

Forskolin (a direct activator of adenylyl cyclase)

-

This compound stock solution and serial dilutions

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell lysis buffer (provided with the cAMP kit)

Procedure:

-

Plate the cells in a suitable microplate format (e.g., 96-well or 384-well) and allow them to adhere overnight.

-

Remove the culture medium and replace it with assay medium.

-

Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a defined time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

In Vivo Hot-Plate Analgesia Assay

This protocol assesses the analgesic efficacy of this compound in a rodent model of thermal pain.

Materials:

-

Male Sprague-Dawley rats or CD-1 mice

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

This compound solution for administration (e.g., subcutaneous or intraperitoneal)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Timer

Procedure:

-

Acclimatize the animals to the testing room and handling procedures.

-

Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Administer different doses of this compound, vehicle, or the positive control to separate groups of animals.

-

At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the latency to the nociceptive response.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Construct a dose-response curve at the time of peak effect and determine the ED50 value (the dose of this compound that produces a 50% analgesic effect) using a suitable statistical method.

Signaling Pathway and Experimental Workflow

Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a key mechanism underlying the analgesic and other central effects of opioids.

Caption: µ-Opioid Receptor Signaling Pathway.

The workflow for characterizing a novel µ-opioid receptor agonist typically follows a logical progression from in vitro to in vivo studies.

Caption: Experimental Workflow for Agonist Characterization.

The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The arylcyclohexylamine class of chemical compounds represents a fascinating and complex area of pharmacology. While colloquially and in some contexts referred to in association with opioids, it is critical for a scientific audience to understand that their primary and defining mechanism of action is distinct. Arylcyclohexylamines are most accurately classified as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This guide will provide a comprehensive overview of the discovery and history of this class, detailing the pivotal moments and key chemical developments. It will also explore their complex pharmacology, including their interaction with the NMDA receptor and a nuanced discussion of their relationship with the opioid system.

Discovery and Historical Development

The story of arylcyclohexylamines begins in the mid-20th century, driven by the quest for novel anesthetic agents.

The Genesis: Phencyclidine (PCP)

The first arylcyclohexylamine to gain significant attention was phencyclidine (PCP). While its synthesis was first reported in 1926, it wasn't until the 1950s that its anesthetic properties were recognized[1]. In 1956, Victor Maddox, a chemist at Parke-Davis pharmaceutical company, synthesized PCP, which was subsequently investigated for its potential as a surgical anesthetic under the trade name Sernyl[2][3]. Initial clinical trials in 1958 showed promise, as PCP induced a state of "dissociative anesthesia," characterized by analgesia and amnesia without significant cardiorespiratory depression[4][5]. However, a significant number of patients experienced severe and prolonged postoperative side effects, including hallucinations, delirium, and psychosis[5]. These adverse effects, occurring in approximately 15% of study participants, led to the discontinuation of its use in humans in 1965[2][6]. Its veterinary use was also discontinued in 1978[2].

The Quest for a Safer Alternative: The Birth of Ketamine

The undesirable psychotomimetic effects of PCP prompted researchers at Parke-Davis to seek a safer alternative with a similar anesthetic profile but a shorter duration of action and a more favorable side-effect profile. In 1962, chemist Calvin Stevens, also at Parke-Davis, synthesized a series of PCP analogs. Among these was CI-581, which would later be known as ketamine[7].

Ketamine's development was a direct result of structure-activity relationship (SAR) studies aimed at modifying the PCP molecule to reduce its adverse effects. Human testing of ketamine began in 1964 on inmates at Jackson Prison in Michigan[8]. These trials revealed that ketamine also produced dissociative anesthesia but with a much shorter and less severe emergence delirium compared to PCP[8]. This improved safety profile led to its approval for human use in 1970[9].

Chemical Synthesis

The synthesis of arylcyclohexylamines, particularly PCP and ketamine, has been well-documented.

Synthesis of Phencyclidine (PCP)

One of the most common methods for synthesizing PCP is through a Grignard reaction. A key intermediate is 1-piperidinocyclohexanecarbonitrile (PCC), which is formed from the reaction of cyclohexanone, potassium cyanide, and piperidine. The nitrile group of PCC is then displaced by a phenyl group using a phenylmagnesium bromide Grignard reagent to yield phencyclidine[10].

Experimental Protocol: Synthesis of Phencyclidine via Grignard Reaction

-

Step 1: Formation of 1-piperidinocyclohexanecarbonitrile (PCC). To a solution of sodium bisulfite in water, cyclohexanone is added. Subsequently, a solution of sodium cyanide and piperidine in water is added, and the reaction is stirred overnight at room temperature. The resulting PCC product is then filtered, washed, and dried.

-

Step 2: Grignard Reaction. Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in dry ether. A solution of PCC in a suitable solvent (e.g., a mixture of ether and benzene) is then slowly added to the Grignard reagent. The mixture is heated and stirred for several hours.

-

Step 3: Workup and Isolation. After cooling, the reaction is quenched with an aqueous acid, such as hydrobromic acid. The precipitated PCP salt is then filtered, dried, and can be further purified by recrystallization.

Synthesis of Ketamine

The original synthesis of ketamine by Calvin Stevens also involved a multi-step process. A common route starts with the reaction of cyclopentylmagnesium bromide with 2-chlorobenzonitrile to form (2-chlorophenyl)(cyclopentyl)methanone. This intermediate is then brominated, and the resulting α-bromo ketone is reacted with methylamine. The subsequent intramolecular rearrangement, often facilitated by heating in a high-boiling solvent like decalin, yields ketamine.

Experimental Protocol: Synthesis of Ketamine

-

Step 1: Formation of (2-chlorophenyl)(cyclopentyl)methanone. A Grignard reagent is prepared from cyclopentyl bromide and magnesium. This is then reacted with 2-chlorobenzonitrile, followed by hydrolysis to yield the ketone.

-

Step 2: Bromination. The ketone is brominated, typically using bromine in a solvent like carbon tetrachloride, to produce 1-bromocyclopentyl-(o-chlorophenyl)-ketone. This intermediate can be unstable and is often used immediately in the next step.

-

Step 3: Reaction with Methylamine. The α-bromo ketone is dissolved in liquid methylamine. After the reaction is complete, the excess methylamine is allowed to evaporate.

-

Step 4: Rearrangement. The resulting intermediate, 1-hydroxy-cyclopentyl-(o-chlorophenyl)-ketone N-methylimine, is dissolved in a high-boiling solvent such as decalin and refluxed to induce a rearrangement, forming the cyclohexanone ring of ketamine.

-

Step 5: Purification. The ketamine is then extracted and purified, often by conversion to its hydrochloride salt.

Pharmacology and Mechanism of Action

Primary Mechanism: NMDA Receptor Antagonism

The defining pharmacological characteristic of arylcyclohexylamines is their action as non-competitive antagonists at the NMDA receptor[11]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Arylcyclohexylamines bind to a site within the ion channel pore of the NMDA receptor, known as the "PCP binding site"[11]. This binding blocks the influx of calcium ions, thereby inhibiting the excitatory effects of glutamate.

The seminal work establishing this mechanism was published in 1983 by Anis and Lodge[12]. Their electrophysiological studies on spinal neurons in cats and rats demonstrated that ketamine and PCP selectively blocked the neuronal excitation induced by NMDA, with little effect on the excitation caused by other glutamate receptor agonists like quisqualate and kainate[13].

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Antagonism (Based on Anis and Lodge, 1983)

-

Animal Preparation: Experiments are typically conducted on decerebrate or anesthetized (e.g., with pentobarbitone) cats or rats. The spinal cord is exposed to allow for the insertion of microelectrodes.

-

Electrophysiological Recording: Extracellular recordings are made from single spinal neurons using multi-barreled glass microelectrodes. One barrel is used for recording neuronal firing, while the other barrels contain solutions of excitatory amino acids (e.g., NMDA, quisqualate, kainate) and the arylcyclohexylamine being tested.

-

Drug Application: The drugs are applied locally to the neuron by microiontophoresis, which uses an electrical current to eject charged molecules from the micropipette.

-

Data Analysis: The firing rate of the neuron in response to the application of the excitatory amino acids is measured before, during, and after the application of the arylcyclohexylamine. A selective NMDA receptor antagonist will reduce the neuronal firing induced by NMDA but not by other agonists.

The "Opioid" Question: A Matter of Secondary Effects

While the primary mechanism of action of arylcyclohexylamines is NMDA receptor antagonism, some compounds in this class have been shown to interact with opioid receptors, which likely contributed to the user's initial query. However, this interaction is generally of much lower affinity compared to their action at the NMDA receptor and is not the defining characteristic of the class as a whole[1][5].

For instance, some studies have shown that PCP can interact indirectly with opioid systems to produce analgesia[1]. Certain derivatives of arylcyclohexylamines have been synthesized that show potent mu-opioid receptor agonism, demonstrating the chemical scaffold's versatility[5]. However, for the prototypical members like PCP and ketamine, the affinity for opioid receptors is significantly lower than for the NMDA receptor[1]. A binding study found that PCP had a Ki of over 10,000 nM for opioid receptors, compared to 59 nM for the NMDA receptor's PCP binding site[1]. While some research suggests that ketamine's analgesic properties may involve some interaction with the opioid system, its primary analgesic and anesthetic effects are attributed to NMDA receptor blockade.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of several key arylcyclohexylamines at the NMDA receptor and other relevant sites. Lower Ki values indicate higher binding affinity.

| Compound | NMDA Receptor (PCP Site) Ki (nM) | µ-Opioid Receptor Ki (nM) | Other Receptor Affinities (Ki, nM) |

| Phencyclidine (PCP) | 59[1] | >10,000[1] | σ₂: 136[1], SERT: 2,234[1] |

| Ketamine | ~300-800[14] | >10,000 | - |

| (S)-Ketamine (Esketamine) | ~300-800[14] | - | - |

| (R)-Ketamine (Arketamine) | ~1,700-5,000[14] | - | - |

| Methoxetamine (MXE) | 259[14] | - | SERT: 481[15] |

Note: Ki values can vary between studies due to different experimental conditions.

Visualizations

General Structure of Arylcyclohexylamines

Caption: General chemical structure of arylcyclohexylamines and the key substitutions for PCP and ketamine.

Signaling Pathway of NMDA Receptor Antagonism

Caption: Simplified signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.

Conclusion

The arylcyclohexylamine class of compounds has a rich and important history in pharmacology, stemming from the search for ideal anesthetics. While the initial promise of phencyclidine was curtailed by its significant adverse effects, the subsequent development of ketamine marked a significant therapeutic advance. The primary mechanism of action for this class is unequivocally non-competitive antagonism of the NMDA receptor, which is responsible for their characteristic dissociative anesthetic, analgesic, and, in some cases, psychotomimetic effects. While some members of this chemical family may exhibit affinity for opioid receptors, this is a secondary characteristic and not the defining feature of the class. A clear understanding of this distinction is paramount for researchers and drug development professionals working with these complex and pharmacologically fascinating molecules.

References

- 1. Synthesis of Ketamine [designer-drug.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophysiological evidence for an antinociceptive effect of ketamine in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. Ketamine impairs excitability in superficial dorsal horn neurones by blocking sodium and voltage-gated potassium currents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | CoLab [colab.ws]

- 8. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]

- 12. CN112194602A - A kind of synthetic method of ketamine and its derivatives and intermediates - Google Patents [patents.google.com]

- 13. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacological Profile of Bdpc: A Potent Mu-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol (Bdpc), also known as bromadol. Bdpc is a potent, fully synthetic opioid agonist with high affinity and efficacy for the mu-opioid receptor (MOR). This document details its chemical properties, in vitro and in vivo pharmacological data, the experimental protocols used for its characterization, and the key signaling pathways it modulates. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Bdpc is a potent synthetic opioid belonging to the arylcyclohexylamine class of compounds, first developed in the 1970s.[1] Its pharmacological activity is primarily mediated through its potent agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is the primary target for many clinically used opioid analgesics.[2] Early studies highlighted its exceptionally high potency, with the trans-isomer being significantly more active.[1][2] This guide serves as a technical resource for researchers and professionals in drug development, providing detailed pharmacological data and methodologies relevant to the study of Bdpc and other potent MOR agonists.

Chemical Profile

-

Systematic Name: 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol[1]

-

Synonyms: Bromadol, trans-BDPC

-

Molecular Formula: C22H28BrNO

-

Molecular Weight: 402.4 g/mol

-

Chemical Class: Arylcyclohexylamine

Pharmacological Data

The pharmacological effects of Bdpc are characterized by its high affinity and potent activation of the mu-opioid receptor. The activity is stereospecific, with the trans-isomer demonstrating significantly higher potency.[2]

In Vitro Pharmacology

The in vitro profile of Bdpc has been characterized using various assays to determine its binding affinity, potency, and efficacy at the mu-opioid receptor.

| Parameter | Assay Type | Value | Reference Compound |

| Potency (EC50) | β-arrestin2 Recruitment | 1.89 nM | - |

| Potency (EC50) | mini-Gi Recruitment | 3.04 nM | - |

| Efficacy (Emax) | β-arrestin2 Recruitment | ≥1.3-fold | Hydromorphone |

| Efficacy (Emax) | mini-Gi Recruitment | >2.6-fold | Hydromorphone |

| Table 1: In Vitro Pharmacological Data for Bdpc (Bromadol) at the Mu-Opioid Receptor. Data sourced from Vandeputte et al. (2020).[1] |

In Vivo Pharmacology

In vivo studies in animal models have been conducted to assess the analgesic potency of Bdpc.

| Parameter | Animal Model | Potency |

| Analgesic Potency | Animal Models | ~504 times that of morphine (trans-isomer) |

| Table 2: In Vivo Potency of trans-Bdpc. Data sourced from Lednicer et al. (1970s) as cited in Wikipedia.[1] |

Key Experimental Protocols

The characterization of potent MOR agonists like Bdpc involves a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (for Affinity, Ki)

This assay quantifies the affinity of a compound for a specific receptor. It typically involves incubating a radiolabeled ligand (e.g., [3H]-diprenorphine) with a source of the receptor (e.g., cell membranes expressing MOR) in the presence of varying concentrations of the unlabeled test compound (Bdpc). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki), which reflects the binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay (for Potency, EC50, and Efficacy, Emax)

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. In the presence of an agonist like Bdpc, the MOR facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated [35S]GTPγS is proportional to the degree of receptor activation.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Bdpc Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

Bdpc, or N-(1-(4-bromophenyl)cyclohexyl)ethan-1-amine, is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is known to interact with various central nervous system targets, with many exhibiting affinity for opioid receptors. Understanding the structure-activity relationship (SAR) of Bdpc analogs is crucial for the rational design of novel ligands with specific pharmacological profiles, potentially leading to the development of new therapeutics. This guide provides a comprehensive overview of the SAR of Bdpc and its analogs, focusing on their interaction with the µ-opioid receptor (MOR). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure and Pharmacophore

The core structure of Bdpc consists of a cyclohexyl ring substituted with a p-bromophenyl group at the 1-position and an ethylamine group at the same carbon. The key pharmacophoric elements for its opioid activity are believed to be:

-

The Aryl Group: The nature and position of the substituent on the phenyl ring significantly influence receptor affinity and selectivity.

-

The Cyclohexyl Ring: This bulky, lipophilic group contributes to the overall shape and binding of the molecule to the receptor.

-

The Amine Group: The basic nitrogen is crucial for forming an ionic interaction with an acidic residue (typically an aspartate) in the opioid receptor binding pocket. The nature of the N-substituent can modulate affinity and functional activity.

Quantitative Structure-Activity Relationship (SAR) Data

| Compound | Modification | Ki (nM) for [3H]PCP Binding Site | Ki (nM) for µ-Opioid Receptor ([3H]Morphine) |

| PCP | Parent Compound | 50 | >10,000 |

| Analog 1 | o-hydroxy-phenyl | 500 | >10,000 |

| Analog 2 | m-hydroxy-phenyl | 6 | 23 |

| Analog 3 | p-hydroxy-phenyl | 2,000 | >10,000 |

| Analog 4 | 4-hydroxy-piperidine | 500 | >10,000 |

| Analog 5 | cis-3-hydroxy-cyclohexyl | 4,000 | >10,000 |

| Analog 6 | trans-3-hydroxy-cyclohexyl | 1,000 | >10,000 |

| Analog 7 | cis-4-hydroxy-cyclohexyl | 3,000 | >10,000 |

| Analog 8 | trans-4-hydroxy-cyclohexyl | 800 | >10,000 |

Analysis of SAR from the data:

-

Aryl Hydroxylation: The position of the hydroxyl group on the phenyl ring is critical for µ-opioid receptor affinity. A hydroxyl group in the meta position (Analog 2) dramatically increases affinity for the µ-opioid receptor by over 430-fold compared to the parent compound, PCP. In contrast, ortho and para hydroxylation (Analogs 1 and 3) leads to a significant decrease in affinity. This suggests that the meta position is favorable for a hydrogen bonding interaction within the MOR binding pocket.

-

Cyclohexyl and Piperidine Hydroxylation: Hydroxylation on either the cyclohexyl or piperidine ring (Analogs 4-8) generally results in a substantial decrease in affinity for the [3H]PCP binding site and does not confer significant affinity for the µ-opioid receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of Bdpc analogs.

Synthesis of Bdpc Analogs

The synthesis of arylcyclohexylamine analogs can be achieved through various synthetic routes. A general approach for synthesizing N-alkyl-arylcyclohexylamines is described below.

General Synthesis of N-Alkyl-Arylcyclohexylamines:

-

Step 1: Formation of the Cyclohexanecarbonitrile Intermediate: A substituted bromobenzene is reacted with magnesium to form a Grignard reagent. This is then reacted with cyclohexanone to yield a 1-(substituted-phenyl)cyclohexanol. Subsequent treatment with a cyanide source, such as sodium cyanide, in the presence of an acid catalyst, yields the corresponding 1-(substituted-phenyl)cyclohexanecarbonitrile.

-

Step 2: Reduction of the Nitrile to a Primary Amine: The nitrile intermediate is reduced to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Step 3: N-Alkylation: The primary amine is then N-alkylated by reacting it with an appropriate alkyl halide (e.g., ethyl iodide for an N-ethyl group) in the presence of a base, or through reductive amination with an aldehyde or ketone and a reducing agent like sodium cyanoborohydride.

Purification and Characterization: The final products are typically purified by column chromatography and characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm their structure and purity.

Radioligand Binding Assays for Opioid Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes prepared from cells expressing the human µ-opioid receptor (hMOR).

-

Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (Bdpc analogs) at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, combine the cell membranes, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain membranes, radioligand, and a high concentration of naloxone.

-

Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by fitting the data to a one-site competition binding equation using software like GraphPad Prism. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is first determined and then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation.

Materials:

-

Cell membranes expressing the hMOR.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compounds at various concentrations.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with the test compound for a short period (e.g., 15 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS and GDP to initiate the binding reaction.

-

Incubation: Incubate the mixture for a defined time (e.g., 60 minutes) at 30°C.

-

Termination and Detection: If using SPA beads, the signal can be read directly in a microplate scintillation counter. If using filtration, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing and scintillation counting.

-

Data Analysis: The agonist activity is determined by the increase in [³⁵S]GTPγS binding above the basal level. Data are analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect). Antagonist activity can be determined by the ability of a compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Visualization of Signaling Pathways and Workflows

µ-Opioid Receptor Signaling Pathway

The canonical signaling pathway for the µ-opioid receptor involves coupling to inhibitory G proteins (Gi/o).

Caption: Canonical G-protein-mediated signaling pathway of the µ-opioid receptor activated by a Bdpc analog.

Experimental Workflow for SAR Study

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of Bdpc analogs.

Caption: A generalized experimental workflow for the structure-activity relationship (SAR) study of Bdpc analogs.

The structure-activity relationship of Bdpc analogs at the µ-opioid receptor is a complex interplay of steric and electronic factors. The available data on related arylcyclohexylamines strongly suggest that modifications to the aryl ring, particularly the introduction of a hydroxyl group at the meta-position, can significantly enhance µ-opioid receptor affinity. Conversely, modifications at other positions on the aryl ring or on the cyclohexyl moiety are generally detrimental to affinity. The amine substituent is also a critical determinant of pharmacological activity. A systematic exploration of a wider range of Bdpc analogs, guided by the principles outlined in this guide and employing the detailed experimental protocols, will be instrumental in developing novel ligands with desired potency, selectivity, and functional properties for potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for Ligand Binding Assays with Bdpc Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bdpc hydrochloride (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol hydrochloride) is a potent synthetic opioid that acts as a high-affinity agonist for the mu-opioid receptor (MOR).[1][2] Its distinctive arylcyclohexylamine structure contributes to its high potency, with the trans-isomer being significantly more active.[1][2] Understanding the binding characteristics of this compound to the MOR is crucial for elucidating its pharmacological profile and for the development of novel analgesics.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the mu-opioid receptor. Additionally, the downstream signaling pathway of the MOR is illustrated to provide a broader context for the functional consequences of ligand binding.

Data Presentation

The following table summarizes the known quantitative binding data for this compound and its analogs at the mu-opioid receptor.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | Mu-Opioid Receptor (MOR) | Kᵢ | 1.49 nM | [1] |

| This compound | Opioid Receptors | IC₅₀ | 0.8 nM | [1] |

| C8813 (analogue) | Mu-Opioid Receptor (MOR) | Kᵢ | 1.37 nM | [1] |

| C8813 (analogue) | Delta-Opioid Receptor (DOR) | Kᵢ | 3.24 nM | [1] |

| C8813 (analogue) | Kappa-Opioid Receptor (KOR) | Kᵢ | >1000 nM | [1] |

Experimental Protocols

Competitive Radioligand Binding Assay for this compound at the Mu-Opioid Receptor

This protocol describes a competitive binding assay using a radiolabeled antagonist, such as [³H]naloxone, to determine the binding affinity (Kᵢ) of unlabeled this compound for the mu-opioid receptor.

Materials and Reagents:

-

Membrane Preparation: Homogenates of rat brain tissue or cells stably expressing the human mu-opioid receptor (e.g., HEK293-µOR cells).

-

Radioligand: [³H]naloxone (specific activity ~40-60 Ci/mmol).

-

Unlabeled Ligand: this compound (trans-isomer).

-

Non-specific Binding Control: Naloxone or Naltrexone (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: A liquid scintillation counter for detecting tritium.

-

96-well microplates.

-

Pipettes and tips.

Experimental Procedure:

-

Membrane Preparation:

-

Homogenize rat cortices in ice-cold 50 mM Tris-HCl, pH 7.4.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and incubate at 37°C for 30 minutes to remove endogenous opioids.

-

Centrifuge again under the same conditions and resuspend the final pellet in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 0.01 nM to 100 µM to generate a complete competition curve.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and [³H]naloxone.

-

Non-specific Binding: Assay buffer, membrane preparation, [³H]naloxone, and a high concentration of unlabeled naloxone (10 µM).

-

Competition Binding: Assay buffer, membrane preparation, [³H]naloxone, and varying concentrations of this compound.

-

-

The final assay volume is typically 200-500 µL. The final concentration of [³H]naloxone should be close to its Kd value (e.g., 1-10 nM). The amount of membrane protein per well should be optimized, but a starting point is 50-100 µg.

-

-

Incubation:

-

Initiate the binding reaction by adding the membrane preparation to the wells.

-

Incubate the plate at room temperature (or 25°C) for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials.

-

Add a sufficient volume of scintillation cocktail to each vial.

-

Allow the vials to sit for several hours in the dark to reduce chemiluminescence.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Experimental Workflow

Caption: Workflow for the competitive radioligand binding assay.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

References

Application Notes and Protocols: Utilizing BDPC Hydrochloride in Competitive Binding Studies Against Known Opioids

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDPC hydrochloride, also known as Bromadol, is a potent synthetic opioid with a unique arylcyclohexylamine chemical structure.[1] Developed in the 1970s, initial studies indicated its potency to be significantly higher than morphine.[1] As a high-affinity ligand for the µ-opioid receptor (MOR), this compound serves as a valuable tool in competitive binding assays to characterize the affinity and selectivity of novel opioid compounds. These studies are crucial in the development of new analgesics with improved therapeutic profiles.

This document provides detailed application notes and protocols for utilizing this compound in competitive binding studies against a panel of known opioid ligands. It includes comprehensive data on the binding affinities of standard opioids, a step-by-step experimental protocol, and a description of the underlying signaling pathways.

Rationale for Competitive Binding Assays

Competitive binding assays are a fundamental technique in pharmacology to determine the relative binding affinity (Ki) of an unlabeled test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2] In the context of opioid research, these assays are instrumental in:

-

Determining the Potency of Novel Compounds: By competing with a known radioligand, the affinity of a new chemical entity for opioid receptors can be quantified.

-

Assessing Receptor Subtype Selectivity: By performing assays with cell lines expressing specific opioid receptor subtypes (µ, δ, κ), the selectivity profile of a test compound can be established.

-

Structure-Activity Relationship (SAR) Studies: Competitive binding data helps in understanding how chemical modifications to a compound affect its receptor affinity, guiding the design of more potent and selective drugs.

Quantitative Data: this compound and Known Opioids

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of standard opioid agonists and antagonists for the µ (mu), δ (delta), and κ (kappa) opioid receptors. This data is essential for designing and interpreting competitive binding experiments.

Table 1: Functional Potency of this compound at the µ-Opioid Receptor

| Compound | Assay | EC50 (nM) |

| BDPC (Bromadol) | mini-Gi Recruitment | 3.04 |

| β-arrestin2 Recruitment | 1.89 |

EC50 values are a measure of the concentration of a drug that gives half of the maximal response.

Table 2: Binding Affinities (Ki) of Standard Opioid Ligands

| Compound | Type | µ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) |

| DAMGO | µ-Agonist | 1.23[3] | >1000[3] | >1000[3] |

| Morphine | µ-Agonist | 1.168[4] | 250[5] | 300[5] |

| Fentanyl | µ-Agonist | 1.346[4] | 180[5] | 1500[5] |

| Sufentanil | µ-Agonist | 0.138[4] | 15.6[5] | 11.2[5] |

| Buprenorphine | Partial µ-Agonist | 0.2[6] | 1.8[5] | 0.4[5] |

| DPDPE | δ-Agonist | 980[3] | 1.4[3] | >1000[3] |

| U-50,488H | κ-Agonist | >1000[5] | 200[5] | 8.2[5] |

| Naloxone | Antagonist | 1.518[7] | 25[5] | 15[5] |

| Naltrexone | Antagonist | 0.1[5] | 0.8[5] | 0.3[5] |

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols

This section outlines a detailed protocol for a competitive radioligand binding assay using membranes from cells expressing the human µ-opioid receptor.

Materials and Reagents

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]Diprenorphine or [³H]Naloxone (specific activity > 30 Ci/mmol).

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Known Opioid Competitors: Stock solutions of compounds listed in Table 2.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determinator: Naloxone (10 µM final concentration).

-

Scintillation Cocktail.

-

96-well Filter Plates: (e.g., Whatman GF/B).

-

Scintillation Counter.

Experimental Workflow

Experimental workflow for competitive binding assay.

Detailed Protocol

-

Preparation:

-

Prepare serial dilutions of this compound and the known opioid competitors in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand (e.g., 0.5 nM [³H]Diprenorphine), and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, 10 µM Naloxone, and cell membranes.

-

Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound or a known competitor, and cell membranes.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Determine IC50:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Ki:

-